molecular formula C21H25NO2 B11173357 (4-Benzylpiperidin-1-yl)(2-ethoxyphenyl)methanone

(4-Benzylpiperidin-1-yl)(2-ethoxyphenyl)methanone

Cat. No.: B11173357
M. Wt: 323.4 g/mol
InChI Key: QTQVMMIEAZPKJF-UHFFFAOYSA-N
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Description

4-Benzyl-1-(2-ethoxybenzoyl)piperidine is a compound that belongs to the piperidine class of chemicals. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and drug discovery. This compound features a piperidine ring substituted with a benzyl group and an ethoxybenzoyl group, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-1-(2-ethoxybenzoyl)piperidine typically involves the reaction of 4-benzylpiperidine with 2-ethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-(2-ethoxybenzoyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to a benzyl alcohol or benzaldehyde.

    Reduction: The carbonyl group in the ethoxybenzoyl moiety can be reduced to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-Benzyl-1-(2-ethoxybenzoyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored as a potential lead compound in drug discovery, particularly for its interactions with neurotransmitter receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-benzyl-1-(2-ethoxybenzoyl)piperidine is not fully understood. it is believed to interact with various molecular targets, including neurotransmitter receptors and enzymes. The piperidine ring is known to enhance binding affinity to these targets, while the benzyl and ethoxybenzoyl groups contribute to the compound’s overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl-1-(2-ethoxybenzoyl)piperidine is unique due to the presence of both benzyl and ethoxybenzoyl groups, which provide distinct chemical and pharmacological properties. This combination allows for a broader range of chemical reactions and potential biological activities compared to its simpler analogues.

Properties

Molecular Formula

C21H25NO2

Molecular Weight

323.4 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-(2-ethoxyphenyl)methanone

InChI

InChI=1S/C21H25NO2/c1-2-24-20-11-7-6-10-19(20)21(23)22-14-12-18(13-15-22)16-17-8-4-3-5-9-17/h3-11,18H,2,12-16H2,1H3

InChI Key

QTQVMMIEAZPKJF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCC(CC2)CC3=CC=CC=C3

Origin of Product

United States

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